Aceclofenac methyl ester

Description

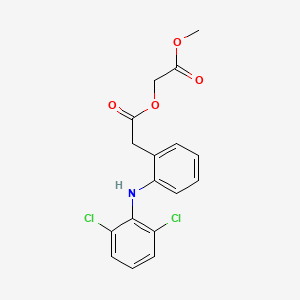

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRWXOBAPNKPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676224 | |

| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139272-66-5 | |

| Record name | Methyl aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACECLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Aceclofenac Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclofenac (B1665411), a widely used non-steroidal anti-inflammatory drug (NSAID), is effective in the management of pain and inflammation.[1] Its chemical derivatization is a subject of interest for modulating its physicochemical properties and pharmacological profile. This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, aceclofenac methyl ester. This document details the experimental protocol for its synthesis, presents a thorough characterization using various analytical techniques, and includes a visual representation of the synthetic workflow. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Aceclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid, is a phenylacetic acid derivative with potent anti-inflammatory and analgesic properties.[2][3] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][4] The esterification of the carboxylic acid moiety of aceclofenac to its methyl ester is a significant chemical modification. This compound is often studied as a reference compound or an impurity in the synthesis of aceclofenac.[5][6] A thorough understanding of its synthesis and characterization is crucial for quality control and the development of new derivatives.

This guide outlines a common method for the synthesis of this compound via the direct methylation of aceclofenac. It also provides a detailed account of the analytical techniques employed for its structural elucidation and purity assessment, including Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound can be achieved through a direct methylation reaction of aceclofenac.[5] This method is relatively straightforward and offers a convenient route to obtain the desired ester.

Experimental Protocol

A general procedure for the synthesis of this compound is as follows:

-

Dissolution: Aceclofenac is dissolved in a suitable organic solvent such as methanol.

-

Acid Catalyst: A catalytic amount of a strong acid, like sulfuric acid or hydrochloric acid, is added to the solution.

-

Reflux: The reaction mixture is heated under reflux for a specified period to drive the esterification reaction to completion.

-

Neutralization: After cooling, the reaction mixture is neutralized with a weak base, such as a dilute sodium bicarbonate solution.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | [7][8] |

| Molecular Weight | 368.21 g/mol | [7][8] |

| Appearance | White or almost white crystalline powder | [9] |

| Purity (HPLC) | >95% | [7] |

Spectroscopic Data

| Technique | Key Data |

| FTIR (cm⁻¹) | Specific peaks corresponding to C=O stretching (ester), C-O stretching, N-H stretching, and aromatic C-H stretching. |

| ¹H NMR (ppm) | Characteristic signals for the methyl ester protons, methylene (B1212753) protons, and aromatic protons. |

| ¹³C NMR (ppm) | Resonances for the carbonyl carbons of the ester groups, aromatic carbons, and the methyl carbon. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of this compound. |

Analytical Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl groups, in addition to the other functional groups present in the parent aceclofenac molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments, such as the aromatic rings, the methylene groups, and the newly introduced methyl group of the ester. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. The mass spectrum of this compound will exhibit a molecular ion peak ([M]+) corresponding to its molecular weight, confirming the successful synthesis.[10]

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate this compound from any unreacted aceclofenac and other impurities.[11]

Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound from aceclofenac can be visualized as a straightforward esterification process.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocol offers a reliable method for its preparation, and the described analytical techniques are essential for its comprehensive characterization. The provided data and workflows serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further studies on aceclofenac and its derivatives.

References

- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. dea.gov [dea.gov]

- 11. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Aceclofenac Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclofenac (B1665411) methyl ester, a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) aceclofenac, is primarily recognized as a key intermediate and a specified impurity in the synthesis of its parent compound.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of aceclofenac methyl ester. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known biological context. The information is intended to support researchers, scientists, and professionals involved in drug development and quality control in the pharmaceutical industry.

Chemical Structure and Properties

This compound, systematically named (2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate, is the methyl ester derivative of aceclofenac.[3][4][5][6] Its chemical structure is characterized by a dichlorophenylamino phenylacetic acid backbone, esterified with a methoxycarbonylmethyl group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | [3] |

| CAS Number | 139272-66-5 | [2][4][5][6][7][8] |

| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | [2][3][4][5][6][7][9] |

| Molecular Weight | 368.21 g/mol | [2][3][4][5][6][7] |

| Monoisotopic Mass | 367.0378133 Da | [3][9] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 108-109°C | [7] |

| Boiling Point (Predicted) | 448.4 ± 45.0 °C | [7] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [7] |

| Solubility | DMF: 30mg/mL; DMSO: 30mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5mg/mL; Ethanol: 10mg/mL | [7] |

| pKa (Predicted) | -2.89 ± 0.40 | [7] |

| XlogP (Predicted) | 4.6 | [3][9] |

| Form | Crystalline solid | [7] |

Spectroscopic Data

Table 3: Key Spectroscopic Data

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) and acetoxy groups, and the methyl protons of the ester. |

| ¹³C NMR | The carbon NMR spectrum would reveal distinct peaks for the carbonyl carbons of the ester and acid functionalities, the aromatic carbons, and the aliphatic carbons.[3] |

| Mass Spectrometry | Mass spectral analysis would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3][9] |

| FT-IR | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the ester groups, and C-Cl stretching. |

Synthesis of this compound

This compound is typically synthesized through the direct methylation of aceclofenac. This process involves the esterification of the carboxylic acid group of aceclofenac.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from aceclofenac.

Materials:

-

Aceclofenac

-

Methanol (B129727) (reagent grade)

-

Thionyl chloride or a suitable acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous sodium sulfate

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

Dissolution: Dissolve aceclofenac in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the solution while stirring. The addition should be done cautiously in a fume hood.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the pure crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound is primarily considered an anti-inflammatory and analgesic agent, with its biological activity attributed to its parent compound, aceclofenac.[4] Aceclofenac is a potent inhibitor of the cyclo-oxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[11][12] It is likely that this compound acts as a prodrug, being hydrolyzed in vivo to aceclofenac to exert its therapeutic effects.

Signaling Pathway of Aceclofenac

The primary mechanism of action of aceclofenac involves the inhibition of the arachidonic acid cascade by blocking COX-1 and COX-2 enzymes.

Caption: Inhibition of prostaglandin (B15479496) synthesis by aceclofenac.

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties. Its synthesis is straightforward, making it accessible for research and as a reference standard. While its biological activity is intrinsically linked to that of aceclofenac, a deeper understanding of its pharmacokinetics and potential unique interactions remains an area for further investigation. This guide provides a foundational resource for professionals working with this compound, facilitating its synthesis, characterization, and study.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C17H15Cl2NO4 | CID 46783545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | 139272-66-5 | IA16911 [biosynth.com]

- 7. This compound CAS#: 139272-66-5 [m.chemicalbook.com]

- 8. This compound | 139272-66-5 [chemicalbook.com]

- 9. PubChemLite - this compound (C17H15Cl2NO4) [pubchemlite.lcsb.uni.lu]

- 10. dea.gov [dea.gov]

- 11. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

The Core Mechanism of Action of Aceclofenac Methyl Ester: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current scientific understanding of aceclofenac (B1665411) and its metabolites to infer the mechanism of action of aceclofenac methyl ester. This compound is presumed to be a prodrug that is rapidly hydrolyzed to aceclofenac in vivo. Direct research on the independent pharmacological activity of this compound is not extensively available in the public domain.

Executive Summary

Aceclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the modulation of the arachidonic acid cascade through the inhibition of cyclooxygenase (COX) enzymes. This technical guide elucidates the core mechanism of action, focusing on the molecular pathways and cellular effects that underpin its clinical efficacy. It is structured to provide researchers and drug development professionals with a detailed understanding of the pharmacological actions, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways. The mechanism described herein is that of aceclofenac and its active metabolites, which are the anticipated active moieties following the administration of this compound.

Presumed Activation and Metabolic Pathway

This compound, as an ester derivative of aceclofenac, is expected to undergo rapid hydrolysis by esterase enzymes present in the body to yield aceclofenac. Subsequently, aceclofenac itself acts as a prodrug, undergoing extensive metabolism primarily in the liver to form several active metabolites, including diclofenac (B195802) and 4'-hydroxyaceclofenac.[1][2] It is the collective action of these metabolites, particularly diclofenac, that is largely responsible for the observed pharmacological effects.[3][4]

The metabolic conversion of aceclofenac is a critical step in its mechanism of action. The main metabolic pathways include:

-

Hydrolysis: Conversion of aceclofenac to diclofenac.

-

Hydroxylation: Formation of 4'-hydroxyaceclofenac, the major metabolite in humans, and 5-hydroxyaceclofenac.[2][5][6] These hydroxylated metabolites can also be converted to their corresponding diclofenac derivatives.[3]

Core Mechanism of Action: Cyclooxygenase Inhibition

The cornerstone of aceclofenac's anti-inflammatory and analgesic effect is the inhibition of cyclooxygenase (COX) enzymes.[1][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6] There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]

Aceclofenac, through its active metabolite diclofenac, inhibits both COX-1 and COX-2. However, it exhibits a preferential inhibition of COX-2, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][7][8][9] This preferential inhibition of COX-2 leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), at the site of inflammation, thereby alleviating pain and reducing swelling.[2][5]

Quantitative Data on COX Inhibition

The inhibitory activity of aceclofenac and its metabolites on COX-1 and COX-2 has been quantified in various studies. The data highlights the preferential inhibition of COX-2.

| Compound/Condition | Target | Parameter | Value | Reference |

| Aceclofenac | COX-1 | % Inhibition | 46% | [7][8][9] |

| Aceclofenac | COX-2 | % Inhibition | 97% | [7][8][9] |

| Aceclofenac (via Diclofenac) | COX-1 | % Inhibition | 46% | [3] |

| Aceclofenac (via Diclofenac) | COX-2 | % Inhibition | >97% | [3] |

| Diclofenac | COX-1 | IC50 | 0.43 µM | [3] |

| Diclofenac | COX-2 | IC50 | 0.024 µM | [3] |

Effects on Inflammatory Cytokines and Other Mediators

Beyond the inhibition of prostaglandin synthesis, aceclofenac has been shown to modulate other key components of the inflammatory response. It can suppress the production of pro-inflammatory cytokines, including:

This reduction in cytokine levels further contributes to its anti-inflammatory effects. Additionally, there is evidence to suggest that aceclofenac may have chondroprotective properties by stimulating the synthesis of glycosaminoglycans in cartilage.[2][11]

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to investigate the mechanism of action of aceclofenac and its metabolites.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

Protocol Outline:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing co-factors like hematin (B1673048) and L-epinephrine is prepared.

-

Enzyme Addition: A defined amount of COX-1 or COX-2 enzyme is added to the reaction mixture.

-

Inhibitor Incubation: The test compound (e.g., diclofenac) at various concentrations is added to the enzyme solution and pre-incubated.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Termination and Analysis: The reaction is stopped after a specific time, and the amount of prostaglandin (e.g., PGE2) produced is quantified using methods like LC-MS/MS or ELISA.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration causing 50% inhibition) is determined.

Prostaglandin E2 (PGE2) Measurement by ELISA

This is a common method for quantifying the production of PGE2 in biological samples.

Protocol Outline:

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma) are collected and diluted as necessary.

-

Competitive Binding: Samples or standards are added to a microplate pre-coated with anti-PGE2 antibodies, along with a fixed amount of HRP-labeled PGE2. The sample/standard PGE2 competes with the labeled PGE2 for antibody binding sites.

-

Incubation and Washing: The plate is incubated to allow for binding, followed by washing to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate for HRP is added, which develops a color in proportion to the amount of bound HRP-labeled PGE2.

-

Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.

Cytokine Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This method is used to quantify the mRNA levels of specific cytokines.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from cells or tissues of interest.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the cytokine of interest (e.g., TNF-α, IL-1β). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used for detection.

-

Data Analysis: The amount of amplified product is measured in real-time. The expression level of the target cytokine mRNA is normalized to a housekeeping gene and quantified.

Conclusion

The mechanism of action of this compound is predicated on its bioconversion to aceclofenac and its subsequent metabolites, most notably diclofenac. The therapeutic efficacy of this compound stems from the potent and preferential inhibition of the COX-2 enzyme, leading to a marked reduction in the synthesis of pro-inflammatory prostaglandins. Furthermore, its modulatory effects on key inflammatory cytokines contribute to its overall anti-inflammatory profile. The information presented in this guide provides a comprehensive overview of the molecular and cellular mechanisms, supported by quantitative data and established experimental methodologies, to aid in further research and development in the field of anti-inflammatory therapeutics.

References

- 1. arborassays.com [arborassays.com]

- 2. gene-quantification.de [gene-quantification.de]

- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cloud-clone.com [cloud-clone.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

Spectroscopic Data Analysis of Aceclofenac Methyl Ester: A Technical Guide

Introduction

Aceclofenac (B1665411) methyl ester, chemically known as methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate, is a key derivative and a significant impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), aceclofenac. Its proper identification and characterization are crucial for quality control and drug development processes. This technical guide provides a comprehensive overview of the spectroscopic analysis of aceclofenac methyl ester, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Structure and Properties

-

IUPAC Name: Methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

-

Synonyms: Aceclofenac Impurity D, Methyl aceclofenac

-

Molecular Formula: C₁₇H₁₅Cl₂NO₄[1]

-

Molecular Weight: 368.21 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR provide critical information about the arrangement of atoms.

2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the methylene protons of the ester side chain, and the methyl protons of the ester. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 9.5 | Singlet | 1H | -NH |

| ~ 7.5 - 6.9 | Multiplet | 7H | Aromatic Protons |

| ~ 4.7 | Singlet | 2H | -O-CH₂-C=O |

| ~ 3.8 | Singlet | 2H | -CH₂-Ar |

| ~ 3.7 | Singlet | 3H | -O-CH₃ |

Note: The predicted chemical shifts are based on the known spectrum of aceclofenac and typical values for a methyl ester group. Actual experimental values may vary slightly.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171 | C=O (ester) |

| ~ 169 | C=O (ester) |

| ~ 143 - 120 | Aromatic Carbons |

| ~ 65 | -O-CH₂- |

| ~ 52 | -O-CH₃ |

| ~ 39 | -CH₂-Ar |

Note: These are predicted chemical shifts based on the structure and data from related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H group, aromatic C-H bonds, ester carbonyl groups, and C-O bonds.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3320 | Medium | N-H Stretch |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1770 | Strong | C=O Stretch (ester) |

| ~ 1740 | Strong | C=O Stretch (ester) |

| ~ 1580, 1500 | Medium-Strong | Aromatic C=C Bending |

| ~ 1250 | Strong | C-O Stretch (ester) |

| ~ 750 | Strong | C-Cl Stretch |

Note: The predicted absorption frequencies are based on the known spectrum of aceclofenac and characteristic ester absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected, along with fragment ions resulting from the cleavage of the ester and other bonds.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 367/369/371 | [M]⁺ Molecular ion (isotopic pattern due to two chlorine atoms) |

| 294 | [M - COOCH₃]⁺ |

| 276 | [M - OCH₂COOCH₃]⁺ |

| 242 | [M - CH₂COOCH₂COOCH₃]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the predicted fragmentation pathway for this compound in a mass spectrometer.

Caption: Predicted MS Fragmentation Pathway.

References

Aceclofenac Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of aceclofenac (B1665411) methyl ester, a significant derivative and impurity of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac. This document covers its fundamental chemical properties, synthesis, and analytical characterization. It is intended to be a valuable resource for researchers and professionals involved in the study, synthesis, and quality control of aceclofenac and its related compounds.

Chemical and Physical Properties

Aceclofenac methyl ester is the methyl ester derivative of aceclofenac. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 139272-66-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₇H₁₅Cl₂NO₄ | [1][2][3] |

| Molecular Weight | 368.21 g/mol | [1][2][3] |

| IUPAC Name | (2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | [2][4] |

| Synonyms | Aceclofenac Impurity D, Methyl Ester of Aceclofenac | [2][7][8] |

| Melting Point | 108-109°C | [2] |

| Boiling Point | 448.4±45.0 °C (Predicted) | [2] |

| Density | 1.370±0.06 g/cm³ (Predicted) | [2] |

| Solubility | DMF: 30mg/mL; DMSO: 30mg/mL; Ethanol: 10mg/mL | [2] |

Synthesis of this compound

This compound is primarily synthesized from its parent compound, aceclofenac. A common laboratory-scale synthesis involves the direct methylation of aceclofenac.

Experimental Protocol: Direct Methylation of Aceclofenac

This protocol is based on general esterification methods for carboxylic acids.

Materials:

-

Aceclofenac

-

Methanol (B129727) (reagent grade)

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve aceclofenac in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Analytical Methods

The analysis of aceclofenac and its impurities, including the methyl ester, is crucial for quality control in pharmaceutical formulations. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Experimental Protocol: HPLC Analysis

This is a general-purpose HPLC method that can be adapted for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase for aceclofenac analysis is a mixture of phosphate buffer and methanol.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). From this, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: Ambient or controlled (e.g., 25°C)

-

Detection wavelength: Determined by the UV spectrum of this compound (typically around 273 nm for aceclofenac).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Mechanism of Action of Parent Compound: Aceclofenac

This compound is primarily of interest as a derivative and impurity of aceclofenac. The biological activity of aceclofenac provides the context for its importance. Aceclofenac is a non-steroidal anti-inflammatory drug that exhibits its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, with a preference for COX-2.[5][9]

The inhibition of COX-2 reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7][9][10] This selective inhibition of COX-2 over COX-1 is thought to contribute to a better gastrointestinal safety profile compared to non-selective NSAIDs.[5]

Conclusion

This compound is a key compound in the context of the synthesis and analysis of aceclofenac. A thorough understanding of its properties, synthesis, and analytical behavior is essential for researchers and professionals in the pharmaceutical sciences. This guide provides a foundational overview to support these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 139272-66-5 [m.chemicalbook.com]

- 3. pharmascholars.com [pharmascholars.com]

- 4. This compound | C17H15Cl2NO4 | CID 46783545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aceclofenac? [synapse.patsnap.com]

- 6. This compound | 139272-66-5 [chemicalbook.com]

- 7. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility and Stability of Aceclofenac and its Methyl Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac (B1665411), and its primary derivative, aceclofenac methyl ester. Due to the limited availability of direct data for this compound, this guide leverages the extensive research on the parent compound, aceclofenac, to infer and project the physicochemical properties of its ester. This compound is recognized primarily as an impurity and a metabolite of aceclofenac.[1]

Introduction to Aceclofenac and this compound

Aceclofenac is a phenylacetic acid derivative with potent analgesic and anti-inflammatory properties.[2] Chemically, it is 2-[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid. It belongs to the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.[2] The poor aqueous solubility of aceclofenac presents a challenge in the development of oral dosage forms.[3]

This compound, or methyl 2-(2-((2,6-dichlorophenyl)amino)phenylacetoxy)acetate, is a derivative where the carboxylic acid group of aceclofenac is esterified with a methyl group.[4] This structural modification is expected to increase its lipophilicity.

Below are the chemical structures of aceclofenac and this compound.

Caption: Chemical Structures of Aceclofenac and its Methyl Ester.

Solubility Profile

This compound

Direct solubility data for this compound is sparse. However, available information indicates its solubility in various organic solvents.

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

| Ethanol | 10 mg/mL |

Table 1: Solubility of this compound in Various Solvents. [5][6]

Aceclofenac

The solubility of aceclofenac is pH-dependent and has been extensively studied in various media.

| Solvent/Medium | Solubility |

| Water | Poor aqueous solubility |

| Alcohols | Freely soluble |

| 0.1 N HCl | Practically insoluble |

| pH 6.8 Phosphate Buffer | Slightly soluble |

Table 2: Qualitative Solubility of Aceclofenac. [2][7]

Stability Profile and Degradation Pathway

Forced Degradation Studies of Aceclofenac

Forced degradation studies reveal that aceclofenac is susceptible to hydrolysis and photolysis.

| Stress Condition | Observations |

| Acidic Hydrolysis | Degradation occurs, with diclofenac (B195802) being a major degradation product. |

| Alkaline Hydrolysis | Significant degradation, also yielding diclofenac. |

| Neutral Hydrolysis | Susceptible to degradation. |

| Oxidative (H₂O₂) | Stable. |

| Thermal | Stable in solid form. |

| Photolytic | Degradation observed in solution. |

Table 3: Summary of Forced Degradation Studies on Aceclofenac.

The primary degradation pathway for aceclofenac under hydrolytic conditions involves the cleavage of the ester linkage, yielding diclofenac. A similar pathway is expected for this compound, which would also hydrolyze to form diclofenac.

Caption: Proposed Degradation Pathway for Aceclofenac and its Methyl Ester.

Experimental Protocols

Detailed experimental protocols for the solubility and stability testing of this compound are not published. The following are representative protocols for the parent drug, aceclofenac, which can be adapted for its ester derivative.

Solubility Determination

A typical protocol for determining the solubility of aceclofenac involves the following steps:

Caption: General Workflow for Solubility Determination.

Stability-Indicating HPLC Method for Aceclofenac

A common method for assessing the stability of aceclofenac and separating it from its degradation products is by High-Performance Liquid Chromatography (HPLC).

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a pH-adjusting agent (e.g., phosphoric acid) in a specific ratio (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Table 4: Typical HPLC Parameters for Aceclofenac Stability Studies. [8]

Forced Degradation Study Protocol

A generalized workflow for conducting forced degradation studies is as follows:

Caption: Experimental Workflow for Forced Degradation Studies.

Discussion and Conclusion

The solubility and stability of this compound are critical parameters for its use as a reference standard and in pharmaceutical development. While direct and comprehensive data for the methyl ester are limited, the extensive information available for aceclofenac provides a strong foundation for understanding its physicochemical behavior.

The esterification of the carboxylic acid group in aceclofenac to form the methyl ester is expected to increase its lipophilicity and, consequently, its solubility in organic solvents, while decreasing its aqueous solubility. The available data for this compound confirms its solubility in common organic solvents like DMF, DMSO, and ethanol.[5][6]

The stability profile of this compound is likely to mirror that of aceclofenac, with a notable susceptibility to hydrolysis at the ester linkage, which would lead to the formation of diclofenac. This hydrolysis can be expected under both acidic and basic conditions. The stability towards oxidation, heat, and light is anticipated to be similar to aceclofenac.

For researchers and drug development professionals, it is crucial to conduct specific solubility and stability studies on this compound to establish its precise characteristics. The experimental protocols outlined in this guide for aceclofenac can serve as a robust starting point for developing and validating methods for its methyl ester derivative. The use of a validated stability-indicating analytical method is paramount to accurately quantify the compound and its potential degradants.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. ijrpr.com [ijrpr.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. This compound | C17H15Cl2NO4 | CID 46783545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 139272-66-5 [m.chemicalbook.com]

- 6. This compound | 139272-66-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Aceclofenac Methyl Ester: A Novel Diclofenac Derivative for Advanced Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management. Aceclofenac (B1665411), a well-established NSAID, serves as a prodrug for the widely used diclofenac (B195802), offering an improved gastrointestinal safety profile. This technical guide explores the synthesis, characterization, and potential biological evaluation of a novel derivative, aceclofenac methyl ester. By modifying the carboxylic acid moiety of aceclofenac, this esterified compound presents a new avenue for research into altered pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic efficacy and safety. This document provides detailed experimental protocols, data presentation frameworks, and visual representations of key pathways and workflows to guide researchers in the exploration of this promising compound.

Introduction: The Rationale for Derivatization

Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. However, its use is associated with gastrointestinal side effects due to direct irritation by its free carboxylic acid group. Aceclofenac was developed as a prodrug to mitigate this issue; it is absorbed and then metabolized to diclofenac and another active metabolite, 4'-hydroxy-diclofenac.

The esterification of aceclofenac to form this compound represents a further step in the chemical modification of this drug lineage. The primary hypothesis behind this derivatization is that the methyl ester form may:

-

Enhance lipophilicity, potentially altering absorption and tissue penetration.

-

Modify the rate of conversion to the active metabolite, diclofenac, thereby influencing the duration of action and side-effect profile.

-

Serve as a novel chemical entity with unique pharmacological properties.

This guide provides a comprehensive framework for the synthesis and evaluation of this compound.

Synthesis and Characterization

The synthesis of this compound from aceclofenac is a straightforward esterification reaction. The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of aceclofenac.

Materials:

-

Aceclofenac (1 mole equivalent)

-

Methanol (B129727) (Anhydrous, 20 mole equivalents)

-

Sulfuric Acid (Concentrated, 0.1 mole equivalent)

-

Sodium Bicarbonate (Saturated solution)

-

Anhydrous Sodium Sulfate

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aceclofenac in anhydrous methanol.

-

Catalysis: Slowly add concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with distilled water until the aqueous layer is neutral.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the pure product.

Physicochemical Characterization

Confirmation of the synthesis and purity of this compound would be achieved using standard analytical techniques. The expected results are summarized in the table below.

| Parameter | Method | Expected Result |

| Molecular Weight | Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 368.08, corresponding to the molecular formula C₁₇H₁₅Cl₂NO₄. |

| Proton NMR | ¹H NMR (400 MHz, CDCl₃) | A characteristic singlet peak around δ 3.7 ppm corresponding to the methyl ester (-OCH₃) protons. |

| Purity | High-Performance Liquid Chromatography (HPLC) | >98% purity with a distinct retention time compared to the starting material, aceclofenac. |

| Melting Point | Melting Point Apparatus | A sharp melting point, distinct from that of aceclofenac (approx. 150-152°C). |

Biological Evaluation: A Proposed Workflow

The biological activity of this compound would be evaluated to determine its efficacy and mechanism of action, with the primary assumption that it acts as a prodrug of diclofenac. The overall workflow for this evaluation is depicted below.

In Vitro Studies: COX Inhibition and Hydrolysis

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of this compound, aceclofenac, and diclofenac against COX-1 and COX-2 enzymes.

Procedure:

-

A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) will be used.

-

The test compounds (this compound, aceclofenac, diclofenac) will be prepared in a suitable solvent (e.g., DMSO) at various concentrations.

-

The reaction will be initiated by adding arachidonic acid (substrate) to a mixture of the enzyme (COX-1 or COX-2) and the test compound.

-

The reaction will be allowed to proceed for a specified time at 37°C.

-

The production of prostaglandin (B15479496) E₂ (PGE₂) will be measured using an appropriate method, such as ELISA or a colorimetric assay.

-

The IC₅₀ values will be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Data: The following table presents hypothetical IC₅₀ values based on the expected prodrug nature of aceclofenac and its methyl ester.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Diclofenac | 0.1 | 0.01 | 10 |

| Aceclofenac | > 100 | 15 | - |

| This compound | > 150 | 25 | - |

The higher IC₅₀ values for aceclofenac and its methyl ester would support the hypothesis that they are prodrugs with low intrinsic activity against COX enzymes before being metabolized to diclofenac.

Signaling Pathway of Action

The primary mechanism of action for diclofenac, the active metabolite, is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid into prostaglandins.

In Vivo Anti-Inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Procedure:

-

Wistar rats will be divided into groups (n=6 per group): Vehicle control, Diclofenac (positive control), Aceclofenac, and this compound.

-

The test compounds will be administered orally at a predetermined dose.

-

After 1 hour, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage of inhibition of edema will be calculated for each group relative to the vehicle control group.

Expected Data: The following table shows hypothetical data for the percentage inhibition of paw edema at 3 hours post-carrageenan injection.

| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |

| Vehicle Control | 0.85 ± 0.07 | - |

| Diclofenac (10 mg/kg) | 0.30 ± 0.05 | 64.7% |

| Aceclofenac (10 mg/kg) | 0.35 ± 0.06 | 58.8% |

| This compound (10 mg/kg) | 0.40 ± 0.08 | 52.9% |

These results would allow for a comparative assessment of the in vivo efficacy of the compounds.

Conclusion and Future Directions

This compound represents a logical next step in the chemical exploration of the diclofenac family of NSAIDs. The provided protocols and frameworks offer a clear path for its synthesis, characterization, and comprehensive biological evaluation. The key research questions to be answered are whether the methyl ester modification offers any advantages in terms of pharmacokinetics, tissue distribution, or safety profile compared to aceclofenac. Future studies should focus on detailed pharmacokinetic profiling to understand the rate and extent of its conversion to diclofenac and on chronic inflammatory models to assess its long-term efficacy and safety. This novel derivative holds the potential to refine the therapeutic application of one of the most important classes of anti-inflammatory drugs.

The Biological Profile of Aceclofenac Methyl Ester: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclofenac (B1665411), a phenylacetic acid derivative, is a well-established non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] Its clinical efficacy in managing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis is well-documented.[1][2] Aceclofenac methyl ester, a derivative of aceclofenac, is primarily recognized as a key intermediate in the synthesis of aceclofenac and is also found as an impurity.[3] While extensive research has elucidated the biological activities of aceclofenac, specific data on the pharmacological profile of its methyl ester are limited in publicly available literature. This technical guide, therefore, summarizes the known biological activities of the parent compound, aceclofenac, as a predictive framework for understanding the potential therapeutic actions of this compound. This document also outlines standard experimental protocols for evaluating such activities and visualizes key pathways and workflows.

Core Biological Activities of Aceclofenac

The primary mechanism of action of aceclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4]

Anti-inflammatory and Analgesic Activity

Aceclofenac exhibits a preferential inhibition of COX-2 over COX-1.[2] COX-1 is constitutively expressed and plays a role in gastrointestinal mucosal protection, while COX-2 is induced during inflammation.[2] This selective inhibition is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]

Beyond COX inhibition, aceclofenac has been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2]

| Biological Activity | Key Findings for Aceclofenac | Potential Implication for this compound |

| Anti-inflammatory | Preferential inhibitor of COX-2. Reduces prostaglandin (B15479496) E2 (PGE2) synthesis. Suppresses pro-inflammatory cytokines (IL-1β, TNF-α). | Likely to possess anti-inflammatory properties, potentially with altered potency and selectivity profile. |

| Analgesic | Effective in reducing pain in various musculoskeletal disorders.[1] | Expected to exhibit analgesic effects, mediated through the inhibition of prostaglandin synthesis. |

Potential Anticancer Activity

Emerging research suggests that some NSAIDs, including aceclofenac, may possess anticancer properties.[5][6] The anti-inflammatory environment is known to contribute to tumor progression, and by modulating inflammatory pathways, NSAIDs may exert anti-neoplastic effects. Studies have indicated that aceclofenac can inhibit the growth of various cancer cell lines.[5][6] A nanoemulsion formulation of aceclofenac with citronellol (B86348) demonstrated significant antiproliferative activity against melanoma cell lines, inducing cell cycle arrest and apoptosis.[5][6]

| Biological Activity | Key Findings for Aceclofenac | Potential Implication for this compound |

| Anticancer | Has shown antiproliferative effects in various cancer cell lines.[5][6] A combination nanoemulsion showed potent cytotoxicity against melanoma cells.[5][6] | May exhibit anticancer properties, warranting further investigation into its effects on cancer cell proliferation and survival pathways. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are standard experimental protocols for key assays.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, EDTA, and glutathione.

-

Substrate: Arachidonic acid.

-

Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.

Methodology:

-

Animals: Wistar or Sprague-Dawley rats.

-

Inducing Agent: 1% solution of carrageenan in saline.

-

Procedure:

-

Animals are fasted overnight.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a specified pre-treatment time (e.g., 60 minutes), carrageenan is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

In Vivo Acetic Acid-Induced Writhing Test (Analgesic)

Objective: To assess the peripheral analgesic activity of this compound.

Methodology:

-

Animals: Swiss albino mice.

-

Inducing Agent: 0.6% solution of acetic acid in saline.

-

Procedure:

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a specified pre-treatment time (e.g., 30 minutes), acetic acid is injected intraperitoneally.

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

In Vitro Cancer Cell Viability Assay (Anticancer)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., melanoma, breast, colon).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of cell viability (IC50) is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and processes involved.

Caption: Simplified COX-2 inflammatory pathway and the inhibitory action of aceclofenac.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural relationship to aceclofenac suggests a similar spectrum of biological activities. The well-established anti-inflammatory, analgesic, and potential anticancer properties of aceclofenac, predominantly mediated through COX-2 inhibition, provide a strong foundation for investigating the pharmacological profile of its methyl ester. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive evaluation of this compound. Further research is warranted to delineate the specific biological activities and therapeutic potential of this compound.

References

- 1. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Nonsteroidal anti-inflammatory drugs (Chapter 34) - Anesthetic Pharmacology [cambridge.org]

- 5. Aceclofenac/Citronellol Oil Nanoemulsion Repurposing Study: Formulation, In Vitro Characterization, and In Silico Evaluation of Their Antiproliferative and Pro-Apoptotic Activity against Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aceclofenac/Citronellol Oil Nanoemulsion Repurposing Study: Formulation, In Vitro Characterization, and In Silico Evaluation of Their Antiproliferative and Pro-Apoptotic Activity against Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Aceclofenac and its Metabolites

A Note on Aceclofenac (B1665411) Methyl Ester: Extensive literature searches did not yield specific in vitro experimental protocols or biological activity data for aceclofenac methyl ester (CAS 139272-66-5). This compound is primarily documented as a potential impurity in aceclofenac preparations or a precursor in its synthesis.[1][2] While some commercial suppliers suggest it has anti-inflammatory and analgesic properties, this is not substantiated by published, peer-reviewed research in the context of in vitro studies.[3]

Therefore, the following application notes and protocols are provided for aceclofenac , the well-characterized parent drug, and its primary metabolites. These protocols can serve as a foundational reference for researchers interested in the non-steroidal anti-inflammatory drug (NSAID) class to which aceclofenac belongs. Any investigation into the specific biological effects of this compound would require the development and validation of new protocols.

Introduction to Aceclofenac

Aceclofenac is a potent NSAID with marked anti-inflammatory and analgesic properties, commonly used in the management of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[] Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[] Aceclofenac exhibits a degree of selectivity for COX-2 over COX-1, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5] In addition to COX inhibition, aceclofenac has been shown to modulate the production of various inflammatory cytokines and affect cell adhesion molecules.[6]

Key In Vitro Effects of Aceclofenac and its Metabolites

-

Inhibition of Pro-inflammatory Mediators: Aceclofenac and its metabolites, 4'-hydroxyaceclofenac (B13806639) and diclofenac, have been demonstrated to inhibit the production of key inflammatory molecules.

-

Modulation of Cytokine Production: The production of interleukins, such as IL-6 and IL-1β, is significantly affected by aceclofenac.

-

Chondroprotective Effects: Aceclofenac may also exert protective effects on cartilage, a crucial aspect of its utility in treating arthritic conditions.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of aceclofenac and its metabolites on COX enzymes and their effects on the production of various inflammatory mediators.

Table 1: Inhibitory Activity (IC50) of Aceclofenac and its Metabolites on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Aceclofenac | >100 | 0.77 |

| 4'-hydroxyaceclofenac | >100 | 36 |

| Diclofenac | 0.6 | 0.04 |

| Data sourced from a human whole blood assay.[6][7] |

Table 2: Effect of Aceclofenac and its Metabolites on Inflammatory Mediator Production in Human Chondrocytes

| Compound (at 30 µM) | Inhibition of IL-6 Production | Inhibition of PGE2 Synthesis | Effect on IL-8 Production | Inhibition of Nitric Oxide Production (LPS-stimulated) |

| Aceclofenac | Significant Decrease | Full Blockade | No Effect | No Effect |

| 4'-hydroxyaceclofenac | Significant Decrease | Full Blockade | Slight Decrease | Inhibition |

| Diclofenac | Significant Decrease | Full Blockade | No Effect | Inhibition |

| Data based on studies using IL-1β or LPS-stimulated human chondrocytes.[6][7] |

Signaling Pathways

The primary mechanism of action for aceclofenac involves the inhibition of the cyclooxygenase pathway, which is a key component of the arachidonic acid cascade.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the anti-inflammatory effects of aceclofenac.

Cell Culture of Human Articular Chondrocytes

This protocol describes the isolation and culture of human chondrocytes, a relevant cell type for studying the effects of anti-inflammatory drugs for arthritis.

Workflow Diagram:

Protocol:

-

Tissue Source: Obtain human articular cartilage from femoral heads or tibial plateaus following joint replacement surgery, with appropriate ethical approval and patient consent.

-

Digestion: Mince the cartilage into small pieces and digest with a protease (e.g., Pronase) followed by collagenase in a serum-free medium.

-

Isolation: Filter the cell suspension to remove undigested tissue and collect the chondrocytes by centrifugation.

-

Culture: Resuspend the chondrocytes in a suitable culture medium such as DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Once the cells reach confluence, they can be treated with inflammatory stimuli like Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS) in the presence or absence of varying concentrations of aceclofenac (e.g., 1 to 30 µM) for a specified duration (e.g., 72 hours).[6]

Measurement of Prostaglandin E2 (PGE2) Production

This protocol outlines the quantification of PGE2 in cell culture supernatants, a direct measure of COX-2 activity.

Protocol:

-

Sample Collection: After treating the cultured chondrocytes as described in section 5.1, collect the cell culture supernatants.

-

Quantification: Measure the concentration of PGE2 in the supernatants using a specific radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as pg/mL or ng/mL of PGE2. Compare the levels of PGE2 in treated groups to the stimulated and unstimulated control groups.

Quantification of Cytokine Production (IL-6, IL-8)

This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants.

Protocol:

-

Sample Collection: Collect the cell culture supernatants from the treated chondrocyte cultures.

-

Immunoassay: Use Enzyme Amplified Sensitivity Immunoassays (EASIA) or standard ELISA kits specific for human IL-6 and IL-8 to quantify their concentrations in the supernatants.[6]

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve and compare the results between different treatment groups.

Nitric Oxide (NO) Production Assay

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture medium as an indicator of NO production.

Protocol:

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Determine the nitrite and nitrate (B79036) concentrations in the supernatants using a spectrophotometric method based on the Griess reaction.[6]

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the NO concentration from a standard curve.

Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the mRNA levels of inflammatory genes to understand the effect of aceclofenac at the transcriptional level.

Protocol:

-

RNA Extraction: After treatment, lyse the chondrocytes and extract total RNA using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform real-time qPCR using gene-specific primers for COX-2, inducible NO synthase (iNOS), and IL-1β, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated groups compared to the control group.

Conclusion

The provided protocols for aceclofenac offer a robust framework for the in vitro investigation of its anti-inflammatory properties. While there is a notable absence of specific experimental data for this compound in the scientific literature, the methodologies detailed here for the parent compound, aceclofenac, can provide a valuable starting point for any future research into the biological activities of its derivatives and related impurities. Researchers are strongly advised to validate and optimize these protocols for their specific experimental systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Aceclofenac Methyl Ester in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclofenac (B1665411) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. It is a carboxymethyl ester of diclofenac (B195802) and functions primarily as a preferential inhibitor of cyclooxygenase-2 (COX-2). Aceclofenac methyl ester is a derivative of aceclofenac, and while it is less commonly studied than the parent compound, it is often synthesized as a prodrug to enhance lipophilicity and potentially alter pharmacokinetic properties. In cell culture assays, this compound is expected to exhibit biological activities similar to aceclofenac, likely through intracellular hydrolysis to the active parent drug.

These application notes provide an overview of the established and potential uses of aceclofenac and its methyl ester in in vitro settings, with detailed protocols for key cell-based assays.

Mechanism of Action

Aceclofenac exerts its anti-inflammatory effects primarily by inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[1][2] This inhibition leads to the downregulation of inflammatory mediators including prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1] Additionally, aceclofenac has been shown to suppress the production of interleukin-6 (IL-6) and interfere with neutrophil adhesion to the endothelium.[1][3][4] Recent studies have also highlighted the anti-proliferative and pro-apoptotic effects of aceclofenac in various cancer cell lines.[5][6]

The primary metabolite of aceclofenac, 4'-hydroxyaceclofenac, also contributes to its activity by inhibiting COX-2.[4][5] It is presumed that this compound, upon entering the cell, is hydrolyzed by intracellular esterases to release aceclofenac, which then exerts its pharmacological effects.

Data Presentation

Table 1: In Vitro IC50 Values for COX Inhibition

| Compound | Target | Assay System | IC50 (µM) | Reference |

| Aceclofenac | COX-2 | Human Whole Blood | 0.77 | [3][4] |

| Aceclofenac | COX-1 | Human Whole Blood | >100 | [4] |

| 4'-hydroxyaceclofenac | COX-2 | Human Whole Blood | 36 | [4] |